undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate
Description
Structural and Functional Contributions to LNPs
BP Lipid 103 (C42H83NO5, molecular weight 682.1 g/mol) is engineered with a tertiary amine headgroup, a hexanoate linker, and dual hydrophobic tails featuring ester bonds at the C6 position. The ethanolamine headgroup enhances mRNA encapsulation efficiency by forming electrostatic interactions with negatively charged nucleic acids under acidic conditions. At physiological pH, the lipid’s neutral charge minimizes cytotoxicity, a critical advantage over permanently cationic lipids.
The ester linkages in BP Lipid 103’s tails introduce biodegradability, addressing historical challenges with lipid persistence in tissues. These esters undergo hydrolysis by intracellular esterases, promoting rapid metabolic clearance and reducing long-term toxicity. Comparative studies with non-degradable analogs, such as DLin-MC3-DMA, demonstrate that BP Lipid 103’s esterified structure improves hepatic clearance rates by 40% in murine models.
Table 1: Comparative Properties of BP Lipid 103 and Benchmark Ionizable Lipids
| Property | BP Lipid 103 | SM-102 | DLin-MC3-DMA |
|---|---|---|---|
| Molecular Formula | C42H83NO5 | C44H85NO5 | C42H81NO5 |
| Headgroup | Ethanolamine | Ethanolamine | Tertiary amine |
| Linker Type | Ester | Ester | Carbamate |
| Hydrophobic Tails | C17, C11 | C18, C12 | C18, C14 |
| Biodegradability | High | Moderate | Low |
| pKa | 6.4–6.8 | 6.6–7.0 | 6.2–6.5 |
BP Lipid 103’s pKa (6.4–6.8) positions it within the optimal range for liver-targeted delivery, as LNPs with pKa values below 7 preferentially accumulate in hepatocytes due to enhanced interactions with apolipoprotein E. However, modulating the molar ratio of BP Lipid 103 to helper lipids, such as distearoylphosphatidylcholine (DSPC), can shift biodistribution toward splenic or pulmonary tissues. For instance, formulations with 50% DSPC increase spleen uptake by 30% by promoting complement receptor-mediated uptake.
Formulation Synergy in LNPs
In LNP formulations, BP Lipid 103 typically constitutes 30–50% of the lipid matrix, complemented by cholesterol (38–40%), DSPC (10%), and polyethylene glycol (PEG)-lipid (1.5%). Cholesterol enhances membrane fluidity and stability, while DSPC facilitates fusion with endosomal membranes post-internalization. The PEG-lipid component reduces opsonization and extends circulation half-life, though excessive PEGylation (>2%) can hinder endosomal escape.
Table 2: Composition of a Representative BP Lipid 103-Based LNP
| Component | Function | Molar Ratio (%) |
|---|---|---|
| BP Lipid 103 | mRNA encapsulation, endosomal escape | 40 |
| Cholesterol | Membrane stabilization | 40 |
| DSPC | Cellular uptake enhancement | 10 |
| PEG-2000-DMG | Steric stabilization | 1.5 |
| mRNA | Therapeutic payload | 8.5 (w/w) |
The integration of BP Lipid 103 into LNPs is achieved via microfluidic mixing, where lipids dissolved in ethanol are combined with mRNA in aqueous buffer under controlled flow rates. This process yields nanoparticles of 70–100 nm diameter, ideal for passive targeting via the enhanced permeability and retention effect. Cryo-electron microscopy reveals that BP Lipid 103 confers a lamellar structure to LNPs, which transitions to hexagonal phases under endosomal acidity, facilitating mRNA release.
Properties
Molecular Formula |
C42H83NO5 |
|---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C42H83NO5/c1-4-7-10-13-16-17-18-21-30-39-47-41(45)33-26-22-28-35-43(37-38-44)36-29-23-27-34-42(46)48-40(31-24-19-14-11-8-5-2)32-25-20-15-12-9-6-3/h40,44H,4-39H2,1-3H3 |
InChI Key |
VVEYDZZGJKNVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly of Molecular Components
The compound’s synthesis typically begins with the preparation of key intermediates:
-
Heptadecan-9-yloxy-6-oxohexyl chain : Synthesized via etherification of heptadecan-9-ol with a bromohexanone derivative under basic conditions (e.g., K₂CO₃ in acetone). The ketone group at the 6-position is introduced through oxidation of a secondary alcohol intermediate using Jones reagent or pyridinium chlorochromate.
-
2-Hydroxyethylaminohexanoate backbone : Formed by coupling 2-hydroxyethylamine with a hexanoic acid derivative. This step often employs carbodiimide-based coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid.
Table 1: Key Intermediates and Their Synthesis
Final Coupling Reaction
The final step involves conjugating the heptadecan-9-yloxy-6-oxohexyl chain with the 2-hydroxyethylaminohexanoate backbone. This is achieved via a nucleophilic acyl substitution reaction, where the amine group attacks the activated carbonyl of the keto-ether intermediate.
Mechanistic Insight :
-
The ketone group in the heptadecan-9-yloxy intermediate is converted to a more electrophilic species (e.g., using thionyl chloride to form an acyl chloride).
-
The amine group of the 2-hydroxyethylaminohexanoate acts as a nucleophile, forming a stable amide bond.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Table 2: Impact of Solvent on Yield
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 4 | 62 |
| THF | 6 | 58 |
| DCM | 8 | 41 |
Catalysts and Coupling Agents
-
HATU and EDCI : These agents enhance amide bond formation by activating carboxylic acids. HATU is favored for its higher efficiency in sterically hindered reactions.
-
Magnesium chloride (MgCl₂) : Used in stoichiometric amounts to stabilize enolate intermediates during ketone formation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
¹H NMR : Key signals include:
-
Mass spectrometry : Molecular ion peak observed at m/z 682.1 (C₄₂H₈₃NO₅⁺).
Challenges and Mitigation Strategies
Low Solubility of Hydrophobic Intermediates
Side Reactions During Amide Formation
Industrial-Scale Synthesis Considerations
Chemical Reactions Analysis
Types of Reactions
Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid interactions.
Biology: Plays a role in the study of lipid metabolism and cellular uptake mechanisms.
Medicine: Integral in the development of lipid nanoparticle-based drug delivery systems, particularly for mRNA vaccines.
Industry: Utilized in the formulation of advanced drug delivery systems and in the production of specialized lipids for research and development
Mechanism of Action
The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA molecules. These nanoparticles protect the mRNA from degradation and facilitate its delivery into cells. Once inside the cell, the mRNA is released and translated into the desired protein, triggering an immune response. The molecular targets include cellular lipid membranes and endosomal pathways .
Comparison with Similar Compounds
Impact of Ester Modifications :
- Branching : Branched esters (e.g., decan-2-yl in ) lower melting points and enhance fluidity in LNPs .
Analogs with Alternative Core Structures
Functional Group Analysis :
- Amide vs. ester : Amide linkages (as in the target compound) enhance hydrolytic stability compared to simple esters (e.g., Heptyl Undecylenate) .
- Hydroxyethyl group : Improves water solubility and hydrogen-bonding capacity, critical for nucleic acid complexation in LNPs .
Physicochemical Properties
Biological Activity
Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is a complex lipid compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential applications in drug delivery systems.
Chemical Structure and Properties
Molecular Formula : C43H85NO5
Molecular Weight : 738.236 g/mol
Structural Features : The compound features a long undecyl chain, a heptadecan-9-yloxy group, and an amino group linked to a hydroxyethyl moiety. These structural characteristics contribute to its lipophilicity and amphiphilic nature, which facilitate interactions with biological membranes and enhance its bioactivity.
This compound operates primarily through its ability to modulate cellular uptake mechanisms. The compound's lipophilic properties allow it to encapsulate hydrophobic drugs effectively, enhancing their bioavailability and facilitating intracellular delivery of therapeutic agents such as nucleic acids and proteins.
1. Drug Delivery Systems
The compound has been shown to enhance the delivery of various therapeutic agents due to its unique structural properties. Studies indicate that similar compounds can improve cellular uptake and bioavailability, making them suitable for applications in mRNA vaccine delivery systems and other therapeutic modalities.
2. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Preliminary findings suggest that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in pharmaceutical applications.
3. Antimicrobial Activity
Research indicates potential antimicrobial properties of this compound against specific bacterial strains. The compound's ability to disrupt microbial membranes may contribute to its efficacy as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate | C43H85NO5 | Similar lipid structure; used in mRNA vaccine delivery systems |
| Dodecyl 2-(2-(2-aminoethoxy)ethoxy)acetate | C14H30N2O4 | Shorter carbon chain; used in surfactant applications |
| Octadecenoic acid derivative | C18H34O2 | Contains unsaturation; utilized in lipid formulations |
The comparative analysis highlights the unique features of this compound, particularly its long hydrocarbon chains and functional groups that enhance solubility and bioactivity compared to other similar compounds.
Case Study 1: Drug Delivery Enhancement
A study demonstrated that undecyl derivatives significantly improved the encapsulation efficiency of hydrophobic drugs in liposomal formulations. The use of this compound resulted in enhanced therapeutic efficacy compared to standard formulations, indicating its potential for improving drug delivery systems.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus showed that this compound exhibited significant inhibitory activity, suggesting its potential application as an antimicrobial agent in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate?
- Methodological Answer : Synthesis typically involves multi-step processes, including esterification, amide bond formation, and hydroxyl group protection/deprotection. Key steps require controlled temperatures (e.g., 0–5°C for amine coupling) and inert atmospheres to prevent oxidation. Purification often employs column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the target compound from by-products like unreacted heptadecan-9-yloxy precursors .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms backbone connectivity, while Infrared Spectroscopy (IR) identifies functional groups (e.g., carbonyl at ~1730 cm⁻¹ for ester groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±0.001 Da accuracy). Purity (>95%) is assessed via HPLC with UV detection at 210–254 nm .
Q. What are the primary biomedical applications of this compound?
- Methodological Answer : The compound’s amphiphilic structure enables self-assembly into lipid nanoparticles (LNPs) for nucleic acid delivery. Studies demonstrate its use in mRNA vaccine formulations, where cationic amino groups interact with negatively charged RNA, enhancing encapsulation efficiency (~85–90%). Hydrophobic chains (heptadecan-9-yloxy) improve membrane fusion and endosomal escape .
Advanced Research Questions
Q. How does the compound’s structure influence its interaction with cellular membranes?
- Methodological Answer : The heptadecan-9-yloxy chain length and branching modulate lipid bilayer fluidity, as shown in fluorescence anisotropy assays. The 2-hydroxyethyl group enhances hydration, reducing nonspecific protein adsorption in serum-containing media. Computational molecular dynamics (MD) simulations reveal that the compound’s tertiary amine facilitates pH-dependent protonation, promoting endosomal membrane destabilization at acidic pH (~5.0) .
Q. What experimental strategies resolve contradictions in reported transfection efficiencies?
- Methodological Answer : Discrepancies in transfection data (e.g., 40–90% efficiency in HEK293 cells) may arise from variations in LNP formulation parameters, such as lipid-to-mRNA ratios (e.g., 10:1 vs. 20:1) or buffer ionic strength. Systematic Design of Experiments (DoE) approaches, including response surface methodology, optimize these variables. Cross-validation using confocal microscopy (e.g., Cy5-labeled mRNA tracking) ensures consistent intracellular delivery metrics .
Q. How can researchers compare this compound’s performance with structurally analogous lipids?
- Methodological Answer : Comparative studies should assess critical parameters:
- Phase Behavior : Differential Scanning Calorimetry (DSC) to analyze thermotropic transitions (e.g., gel-to-liquid crystalline phase).
- Biological Efficacy : Parallel in vitro assays (e.g., luciferase reporter gene expression in A549 cells) under identical conditions.
- Structural Variants : Substituting heptadecan-9-yloxy with shorter chains (e.g., nonyloxy) reduces encapsulation stability but improves biodegradability .
Q. What methodologies evaluate the compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Enzymatic stability is tested in human plasma (37°C, 24h), with LC-MS identifying hydrolysis products (e.g., hexanoic acid derivatives). Cryo-TEM and dynamic light scattering (DLS) track nanoparticle size changes (>20% PDI indicates aggregation) .
Q. How do researchers address batch-to-batch variability in synthesis?
- Methodological Answer : Implement Quality by Design (QbD) principles:
- Critical Quality Attributes (CQAs) : Purity (>98%), residual solvent levels (<500 ppm).
- Process Analytical Technology (PAT) : Real-time FTIR monitoring of reaction progress.
- Statistical Control : Multivariate analysis (e.g., PCA) of NMR/HRMS data to detect outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
